molecular formula C21H24FN5O B2716469 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415488-16-1

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2716469
CAS No.: 2415488-16-1
M. Wt: 381.455
InChI Key: WOTFFCLRYXEDOJ-UHFFFAOYSA-N
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Description

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a piperidine ring, and a pyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethylpyrimidine and a suitable amine.

    Quinazolinone Core Synthesis: The quinazolinone core is formed by reacting 2-aminobenzonitrile with a suitable aldehyde or ketone under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom at the 7th position of the quinazolinone core can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the piperidine ring with the quinazolinone core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the quinazolinone core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating Agents: N-fluorobenzenesulfonimide, Selectfluor.

    Coupling Agents: EDCI, DCC.

Major Products

    Oxidation Products: Piperidine ring oxidation products.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

    Pyrimidine Derivatives: Compounds containing pyrimidine moieties with different substituents.

Uniqueness

3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core, a piperidine ring, and a pyrimidine moiety

Properties

IUPAC Name

3-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c1-13-10-20(24-14(2)23-13)26-8-6-16(7-9-26)12-27-15(3)25-19-11-17(22)4-5-18(19)21(27)28/h4-5,10-11,16H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTFFCLRYXEDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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